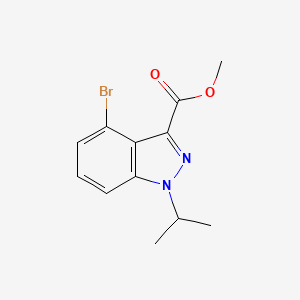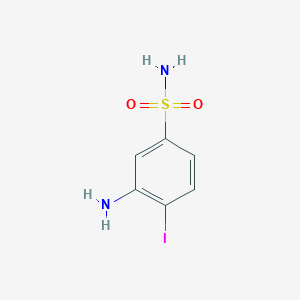
3-amino-4-iodoBenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-iodoBenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The compound features an amino group at the third position, an iodine atom at the fourth position, and a sulfonamide group attached to a benzene ring. This unique structure makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base . For 3-amino-4-iodoBenzenesulfonamide, the synthesis typically starts with the iodination of 3-aminoBenzenesulfonamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure safety and efficiency . The continuous-flow synthesis approach offers advantages such as reduced reaction time and improved temperature control, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-iodoBenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form different compounds.
Scientific Research Applications
3-amino-4-iodoBenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4-iodoBenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
3-amino-4-iodoBenzenesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other sulfonamides. This makes it a valuable compound for developing new drugs and studying various biochemical pathways.
Properties
Molecular Formula |
C6H7IN2O2S |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
3-amino-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H7IN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
InChI Key |
JGXHDFRAKBBGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


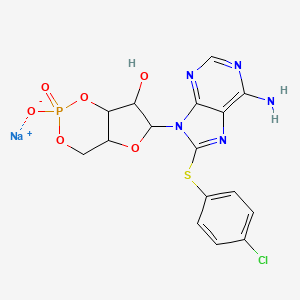
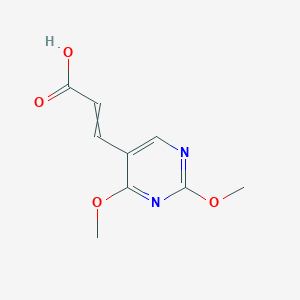
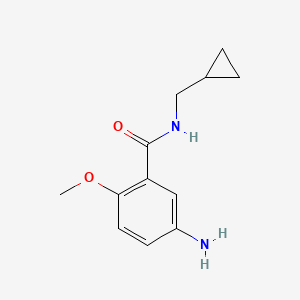
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)


![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

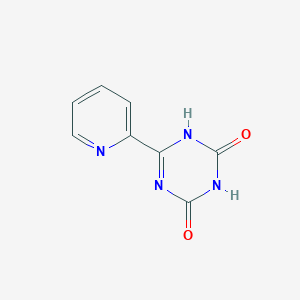

![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
